6-(Bromomethyl)-2-methylquinoline
Overview
Description
6-(Bromomethyl)-2-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromomethyl group at the 6-position and a methyl group at the 2-position of the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the bromomethyl group can participate in oxidative addition with formally electrophilic organic groups . This results in the formation of a new carbon-carbon bond .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, influencing the drug’s bioavailability and therapeutic efficacy .
Result of Action
The compound’s potential to form new carbon-carbon bonds through suzuki–miyaura cross-coupling reactions suggests it could be used to synthesize complex organic molecules .
Action Environment
The action, efficacy, and stability of 6-(Bromomethyl)-2-methylquinoline can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2-methylquinoline typically involves the bromination of 2-methylquinoline. One common method is the bromomethylation of 2-methylquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-2-methylquinoline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
6-(Bromomethyl)-2-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
6-Methylquinoline: Lacks the bromomethyl group, affecting its reactivity and applications.
6-Bromoquinoline: Lacks the methyl group at the 2-position, influencing its chemical properties and biological activities.
Uniqueness
6-(Bromomethyl)-2-methylquinoline is unique due to the presence of both the bromomethyl and methyl groups, which enhance its reactivity and versatility in chemical reactions. This dual substitution pattern allows for a wide range of synthetic modifications and applications in various fields.
Biological Activity
6-(Bromomethyl)-2-methylquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has a unique chemical structure characterized by a bromomethyl group at the 6-position and a methyl group at the 2-position of the quinoline ring. This substitution pattern is crucial for its reactivity and biological activity.
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The bromomethyl group acts as an electrophile, enabling it to form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can inhibit enzyme function or disrupt cellular processes, leading to its observed biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . It has been shown to be effective against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's ability to disrupt bacterial cell function is attributed to its electrophilic nature, which can modify essential proteins involved in bacterial metabolism.
Anticancer Activity
In addition to its antimicrobial effects, this compound has demonstrated anticancer activity in various studies. It has been reported to induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest. The specific pathways involved include the activation of caspases and modulation of key signaling pathways associated with cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. A series of analogs have been synthesized to evaluate how modifications to the structure influence activity:
Compound | Modification | Biological Activity (EC50) |
---|---|---|
This compound | Original Structure | - |
6-Fluoromethyl-2-methylquinoline | Fluorine substitution | Improved potency |
6-Chloromethyl-2-methylquinoline | Chlorine substitution | Enhanced activity |
The introduction of halogen substituents (fluorine or chlorine) at the bromomethyl position has been shown to enhance the compound's potency against various cancer cell lines, indicating that electronic and steric factors play a significant role in its efficacy .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibition zones, suggesting its potential as a novel antibacterial agent.
- Anticancer Studies : In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates compared to untreated controls. The compound was found to activate caspase-3 and -9 pathways, which are critical for programmed cell death .
- In Vivo Efficacy : Animal models treated with derivatives of this compound showed reduced tumor growth rates compared to controls, supporting its potential use in cancer therapy .
Properties
IUPAC Name |
6-(bromomethyl)-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-8-2-4-10-6-9(7-12)3-5-11(10)13-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZHQYZZYJSBOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383702 | |
Record name | 6-(bromomethyl)-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141848-60-4 | |
Record name | 6-(bromomethyl)-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 141848-60-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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